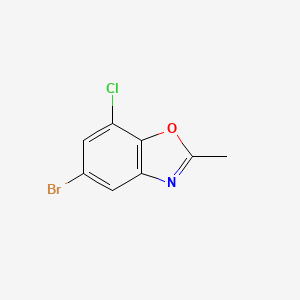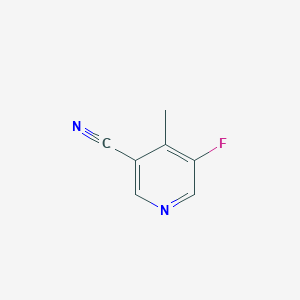
5-Fluoro-4-methylnicotinonitrile
Overview
Description
5-Fluoro-4-methylnicotinonitrile (FMNN) is an organic compound that belongs to the family of nicotinonitriles. It has a CAS Number of 1428262-86-5 and a molecular weight of 136.13 . It is widely used in scientific experiments in various fields such as medicine, agriculture, and industry.
Molecular Structure Analysis
The InChI code for FMNN is1S/C7H5FN2/c1-5-6 (2-9)3-10-4-7 (5)8/h3-4H,1H3 . Unfortunately, the search results did not provide a detailed molecular structure analysis. Physical And Chemical Properties Analysis
FMNN is a liquid at room temperature . It is stored in a dry, sealed environment .Scientific Research Applications
Pharmacology: Anticancer Applications
5-Fluoro-4-methylnicotinonitrile shows promise in pharmacological research, particularly in the development of anticancer drugs. Its structure is conducive to being a precursor in synthesizing compounds that target cancer cells. For instance, it can be used to create analogs of 5-Fluorouracil, a widely used chemotherapeutic agent, enhancing its efficacy or reducing resistance .
Material Science: Molecular Dynamics Simulations
In material science, this compound’s properties are valuable for molecular dynamics simulations. Its stability and reactivity make it suitable for studying interactions at the molecular level, which can lead to the development of new materials with specific characteristics .
Chemical Synthesis: Intermediate for Heterocyclic Compounds
5-Fluoro-4-methylnicotinonitrile serves as an intermediate in the synthesis of various heterocyclic compounds. Its fluorine atom and nitrile group are reactive sites that allow for further chemical transformations, essential in creating complex molecules for pharmaceuticals and agrochemicals .
Biochemistry: Non-Coding RNA Research
In biochemistry, researchers explore the role of compounds like 5-Fluoro-4-methylnicotinonitrile in modulating non-coding RNAs. These studies can lead to a better understanding of gene regulation and the development of targeted therapies for genetic diseases .
Environmental Science: Pollutant Degradation
The reactivity of 5-Fluoro-4-methylnicotinonitrile also finds applications in environmental science. It could potentially be used in the degradation of pollutants or in the synthesis of environmentally friendly chemicals, contributing to greener chemical processes .
Industrial Manufacturing: Specialty Chemicals
Industrially, 5-Fluoro-4-methylnicotinonitrile is involved in the production of specialty chemicals. Its unique structure makes it a valuable building block in creating compounds used in advanced manufacturing processes .
Analytical Chemistry: Chromatography Standards
This compound can be used to create standards for chromatographic analysis, helping in the identification and quantification of substances in complex mixtures. Its distinct chemical signature allows for high precision in analytical methods .
Nanotechnology: Drug Delivery Systems
Finally, in nanotechnology, 5-Fluoro-4-methylnicotinonitrile could be used to design drug delivery systems. Its molecular structure might be engineered to interact with nanocarriers, facilitating the targeted delivery of therapeutics to specific sites within the body .
Safety and Hazards
FMNN is classified under the GHS07 pictogram . The hazard statements associated with FMNN are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
- The binding of 5-FU to the deoxyribonucleotide of the drug (FdUMP ) and the folate cofactor, N5–10-methylenetetrahydrofolate , forms a covalently bound ternary complex with TS .
Target of Action
- primarily targets thymidylate synthase (TS) . TS is an enzyme involved in DNA synthesis, specifically converting deoxyuridylic acid to thymidylic acid.
properties
IUPAC Name |
5-fluoro-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-5-6(2-9)3-10-4-7(5)8/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRJJFGGPZQQJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-methylnicotinonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1445573.png)
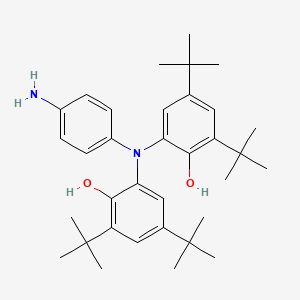

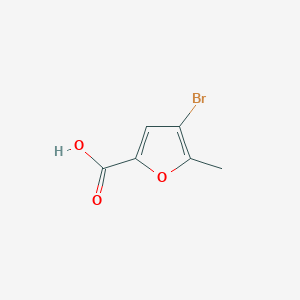
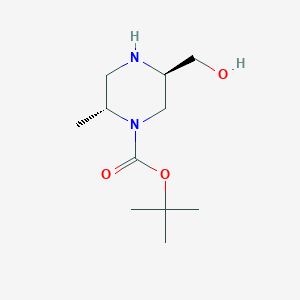
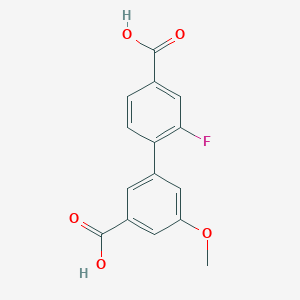
![4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1445587.png)
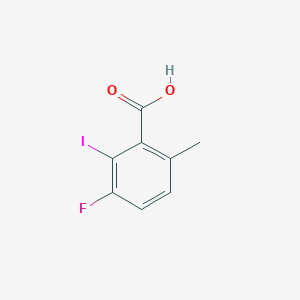
![tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1445589.png)
